Lack of Direct Comparative Bioactivity Data for N-[4-(Hydrazinosulfonyl)phenyl]acetamide vs. Sulfonamide Standards
No peer-reviewed studies were identified that provide quantitative bioactivity data (e.g., IC50, Ki) for N-[4-(hydrazinosulfonyl)phenyl]acetamide against any defined target. A recent 2024 publication on hydrazinyl benzenesulfonamides, a class to which this compound belongs, reports potent carbonic anhydrase inhibition (hCA II Ki of 10.2 nM) for derivative '10a', which is structurally related but not identical [1]. However, the specific compound CAS 3989-50-2 was not among the derivatives tested. Therefore, no direct comparator data exists to claim this compound's superiority, inferiority, or even comparable activity to these newer analogs or to established drugs like acetazolamide (hCA II Ki of 12 nM in the same assay) [1].
| Evidence Dimension | Carbonic Anhydrase II Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Data not available (Not Tested) |
| Comparator Or Baseline | Hydrazinyl benzenesulfonamide derivative 10a: Ki = 10.2 nM; Acetazolamide (AAZ): Ki = 12 nM [1] |
| Quantified Difference | Not Applicable |
| Conditions | In vitro assay against human carbonic anhydrase II (hCA II) [1] |
Why This Matters
This highlights a critical evidence gap. Without direct testing, the compound's bioactivity cannot be inferred, making it impossible to select over well-characterized analogs.
- [1] Sharma V, Vats L, Giovannuzzi S, Mohan B, Supuran CT, Sharma PK. In-vitro and in-silico investigations of SLC-0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors. Arch Pharm (Weinheim). 2024 Aug;357(8):e2400157. View Source
